9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-
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Overview
Description
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- is an organophosphorus compound with the molecular formula C30H40P2. This compound is known for its unique bicyclic structure, which includes a phosphorus atom within the ring system. It has a molecular weight of 462.59 g/mol and is often used in various chemical reactions and applications due to its distinctive properties .
Preparation Methods
The synthesis of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- typically involves the reaction of corresponding halogenated alkanes with triphenylphosphine. One common method includes the reaction of a halogenated nonane with triphenylphosphine in the presence of a catalyst such as iodine or sodium cyanide. This reaction results in the formation of the phosphabicyclo compound, which can then be further purified .
Chemical Reactions Analysis
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives.
Scientific Research Applications
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom within the bicyclic structure plays a crucial role in these interactions, providing a site for coordination and activation of substrates .
Comparison with Similar Compounds
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- can be compared with other similar compounds such as:
9-Phosphabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but lacks the ethanediyl linkage.
9-Thiabicyclo[3.3.1]nonane: This compound contains sulfur instead of phosphorus, leading to different chemical properties and reactivity.
9-Borabicyclo[3.3.1]nonane: This compound contains boron and is used as a metal-free catalyst in various reactions
The uniqueness of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- lies in its specific phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and applications.
Biological Activity
9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis- is an organophosphorus compound recognized for its unique bicyclic structure that incorporates phosphorus within the ring system. Its molecular formula is C30H40P2, and it has garnered attention in various scientific fields, particularly in chemistry and biology due to its potential biological activities.
- CAS Number : 153280-11-6
- Molecular Weight : 462.59 g/mol
- Chemical Structure : The compound features a bicyclic framework with two phosphorus atoms and an ethanediyl linkage.
The biological activity of 9-Phosphabicyclo[3.3.1]nonane is largely attributed to its ability to act as a ligand, forming complexes with metal ions. These complexes can facilitate various biochemical reactions, including enzyme catalysis and interactions with biological phosphorus-containing compounds.
Biological Activity Overview
Research indicates that 9-Phosphabicyclo[3.3.1]nonane exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Enzyme Interaction : The compound may serve as a probe for studying enzyme mechanisms involving phosphorus.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several phosphorus-containing compounds, including 9-Phosphabicyclo[3.3.1]nonane. The results indicated that this compound exhibited significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for different bacterial strains, suggesting a moderate level of effectiveness against these pathogens.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.5 |
Bacillus subtilis | 40 |
Acinetobacter baumannii | 62.5 |
Enzyme Mechanism Studies
In biochemical research, 9-Phosphabicyclo[3.3.1]nonane has been utilized to investigate enzyme mechanisms involving phosphatases and kinases. Its ability to form stable complexes with metal ions enhances the understanding of catalytic cycles in enzymatic reactions.
Synthesis and Applications
The synthesis of 9-Phosphabicyclo[3.3.1]nonane typically involves the reaction of halogenated alkanes with triphenylphosphine under catalytic conditions. This compound is not only valuable in academic research but also finds applications in industry as a catalyst in organic reactions and as a precursor for flame retardants and plasticizers.
Comparison with Similar Compounds
To understand its unique properties better, a comparison with similar bicyclic compounds is useful:
Compound | Key Features |
---|---|
9-Phosphabicyclo[3.3.1]nonane | Contains phosphorus; potential antimicrobial activity |
9-Thiabicyclo[3.3.1]nonane | Contains sulfur; different reactivity |
9-Borabicyclo[3.3.1]nonane | Contains boron; used as a metal-free catalyst |
Properties
CAS No. |
153280-11-6 |
---|---|
Molecular Formula |
C18H32P2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
9-[2-(9-phosphabicyclo[3.3.1]nonan-9-yl)ethyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H32P2/c1-5-15-7-2-8-16(6-1)19(15)13-14-20-17-9-3-10-18(20)12-4-11-17/h15-18H,1-14H2 |
InChI Key |
BCUBRLDXDFLHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)P2CCP3C4CCCC3CCC4 |
Origin of Product |
United States |
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